molecular formula C21H26N2O5 B13990016 tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B13990016
M. Wt: 386.4 g/mol
InChI Key: YCPAWJSZPRCLSJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[45]decane-8-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method starts with commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to an N-Boc derivative. Subsequent reduction of the aldehyde group with sodium borohydride in methanol yields an alcohol, which is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques, including protection and deprotection steps, as well as the use of common reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Sodium borohydride: for reduction reactions.

    tert-Butyl(dimethyl)silyl chloride: for protection of alcohol groups.

    Imidazole: as a base in protection reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield alcohols, while oxidation reactions can produce various oxidized derivatives.

Scientific Research Applications

tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H26N2O5

Molecular Weight

386.4 g/mol

IUPAC Name

tert-butyl 4-(1,3-dioxoisoindol-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C21H26N2O5/c1-20(2,3)28-19(26)22-10-8-21(9-11-22)13-27-12-16(21)23-17(24)14-6-4-5-7-15(14)18(23)25/h4-7,16H,8-13H2,1-3H3

InChI Key

YCPAWJSZPRCLSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COCC2N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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